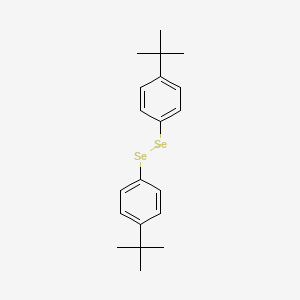
1,2-Bis(4-(tert-butyl)phenyl)diselane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], also known as 1,2-bis(4-(tert-butyl)phenyl)diselane, is an organoselenium compound with the molecular formula C20H26Se2 and a molecular weight of 424.34 g/mol This compound is characterized by the presence of two selenium atoms bonded to two phenyl groups, each substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diselenide, bis[4-(1,1-dimethylethyl)phenyl], typically involves the reaction of 4-tert-butylphenylmagnesium bromide with elemental selenium. The reaction proceeds under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium. The general reaction scheme is as follows:
- Preparation of 4-tert-butylphenylmagnesium bromide by reacting 4-tert-butylbromobenzene with magnesium in anhydrous ether.
- Addition of elemental selenium to the Grignard reagent to form the diselenide compound.
- Purification of the product through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of diselenide, bis[4-(1,1-dimethylethyl)phenyl], follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction of the diselenide bond can yield selenol compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and ozone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as sulfuric acid (H2SO4) or aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenols.
Substitution: Various substituted phenyl derivatives, depending on the specific reaction.
Scientific Research Applications
Mechanism of Action
The mechanism of action of diselenide, bis[4-(1,1-dimethylethyl)phenyl], involves its ability to modulate redox processes within cells. The compound can act as an antioxidant by scavenging reactive oxygen species (ROS) and protecting cellular components from oxidative damage. Additionally, it can influence various signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects .
Comparison with Similar Compounds
Diselenide, bis[4-(1,1-dimethylethyl)phenyl], can be compared with other diselenide compounds, such as:
Diphenyl diselenide: Similar in structure but lacks the tert-butyl groups, which can influence its reactivity and biological activity.
Bis(2-hydroxyphenyl) diselenide: Contains hydroxyl groups that can enhance its antioxidant properties.
Bis(3-hydroxyphenyl) diselenide: Similar to bis(2-hydroxyphenyl) diselenide but with hydroxyl groups in different positions, affecting its chemical behavior.
Bis(4-hydroxyphenyl) diselenide: Another hydroxyl-substituted diselenide with potential anti-inflammatory activity.
The uniqueness of diselenide, bis[4-(1,1-dimethylethyl)phenyl], lies in its tert-butyl groups, which can provide steric hindrance and influence its reactivity and stability compared to other diselenide compounds.
Properties
Molecular Formula |
C20H26Se2 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
1-tert-butyl-4-[(4-tert-butylphenyl)diselanyl]benzene |
InChI |
InChI=1S/C20H26Se2/c1-19(2,3)15-7-11-17(12-8-15)21-22-18-13-9-16(10-14-18)20(4,5)6/h7-14H,1-6H3 |
InChI Key |
AUFNIIMHHVKMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[Se][Se]C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















